Precision Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Precision Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
This is a comprehensive technical guide for the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on high-purity laboratory-scale synthesis, mechanistic rationale, and process optimization.
Executive Summary & Retrosynthetic Analysis
Target Compound: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid CAS Registry Number: 3956-66-9 (related derivatives) / 1353505-74-4 (specific isomer check required) Core Scaffold: Benzothiazole Key Functionality: 6-Carboxylic acid (para to nitrogen), 2-Methylthio ether.[1][2][3][4]
The synthesis of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid is best approached via a stepwise construction of the benzothiazole core followed by functional group manipulation.[5] While direct industrial fusion of 4-aminobenzoic acid with carbon disulfide is possible, it often yields difficult-to-purify mixtures. The oxidative cyclization (Hugerschoff-type) route offers superior regiocontrol and purity for research applications.
Retrosynthetic Strategy
The retrosynthetic disconnection reveals 4-aminobenzoic acid (PABA) as the optimal starting material. The pathway involves three critical phases:
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Benzothiazole Ring Construction: Oxidative cyclization of the arylthiourea intermediate.[5]
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Functional Group Interconversion (FGI): Transformation of the 2-amino group to a 2-thiol via a Sandmeyer-type reaction (diazotization/xanthate).
-
S-Alkylation: Selective methylation of the thiol.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 4-aminobenzoic acid.
Detailed Synthetic Protocols
Phase 1: Construction of the Benzothiazole Core
Objective: Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic acid.[5][6][7][8] Mechanism: Electrophilic attack of bromine on the in situ generated thiourea, followed by intramolecular cyclization.
Reagents:
-
Bromine (Br2) (1.0 - 1.2 equiv)
-
Glacial Acetic Acid (Solvent)[9]
Protocol:
-
Dissolution: Charge a 3-neck round-bottom flask with 4-aminobenzoic acid (10.0 g, 73 mmol) and glacial acetic acid (100 mL). Stir until a suspension or partial solution is formed.
-
Thiocyanate Addition: Add Potassium Thiocyanate (28.3 g, 292 mmol) in one portion. Stir for 30 minutes at room temperature to allow the formation of the amine-thiocyanate complex.
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Bromination (Critical Step): Cool the mixture to <10°C using an ice bath. Add Bromine (3.8 mL, 73 mmol) dissolved in acetic acid (20 mL) dropwise over 60 minutes.
-
Note: Control the exotherm.[10] The temperature must remain below 10°C to prevent over-bromination of the aromatic ring.
-
-
Cyclization: After addition, remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. A heavy precipitate (hydrobromide salt) will form.
-
Workup: Pour the reaction mixture into ice water (500 mL). Neutralize to pH 8 using ammonium hydroxide (25% aq).[6]
-
Isolation: Filter the precipitate, wash extensively with water to remove inorganic salts, and dry in a vacuum oven at 60°C.
-
Expected Yield: 70–85%
-
Appearance: White to pale yellow solid.
-
Phase 2: Conversion of Amino to Thiol (Sandmeyer-Type)
Objective: Synthesis of 2-Mercaptobenzo[d]thiazole-6-carboxylic acid. Rationale: Direct hydrolysis of the amino group is difficult. The diazonium xanthate method is the gold standard for this transformation.
Reagents:
-
2-Aminobenzo[d]thiazole-6-carboxylic acid (from Phase 1)
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (HCl)
-
Potassium Ethyl Xanthate (EtOCS2K)
-
Sodium Hydroxide (NaOH)
Protocol:
-
Diazotization: Suspend the 2-amino intermediate (5.0 g) in 5M HCl (50 mL). Cool to 0–5°C. Add a solution of NaNO2 (1.2 equiv) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Coupling: Carefully add the cold diazonium solution to a stirred solution of Potassium Ethyl Xanthate (1.5 equiv) in water (50 mL) heated to 60–70°C.
-
Safety: Nitrogen gas evolves rapidly. Use a large vessel to contain foaming.
-
-
Hydrolysis: After gas evolution ceases (approx. 1 hour), add NaOH pellets to the mixture until the pH is >12. Reflux the mixture for 2 hours to hydrolyze the xanthate ester to the thiol.
-
Acidification: Cool to room temperature and filter any insoluble impurities. Acidify the filtrate with conc. HCl to pH 2. The 2-mercapto derivative will precipitate.[11]
-
Isolation: Filter the solid, wash with water, and dry.[12]
-
Expected Yield: 60–75%
-
Phase 3: S-Methylation
Objective: Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. Mechanism: SN2 Nucleophilic substitution.
Reagents:
-
2-Mercaptobenzo[d]thiazole-6-carboxylic acid[5]
-
Methyl Iodide (MeI) (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
DMF or Acetone (Solvent)
Protocol:
-
Setup: Dissolve the 2-mercapto intermediate (2.0 g) in DMF (20 mL). Add K2CO3 (2 equiv). Stir for 15 minutes.
-
Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.
-
Optimization: If using acetone, reflux is required. In DMF, the reaction proceeds rapidly at room temperature.
-
-
Completion: Monitor by TLC (or LC-MS). The reaction is typically complete within 2–4 hours.
-
Workup: Pour the mixture into ice water (100 mL). Acidify slightly with dilute HCl (to pH 4–5) to ensure the carboxylic acid is protonated (if K2CO3 formed the salt).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Acetic Acid.
Process Visualization
Reaction Workflow
The following diagram illustrates the chemical logic and flow of the synthesis.
Figure 2: Step-by-step reaction workflow from PABA to the final Methylthio derivative.
Analytical Characterization & Troubleshooting
Expected Analytical Data
Researchers should verify the final product using the following parameters:
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | δ 2.7–2.8 ppm (s, 3H): S-CH3 singlet (Diagnostic).δ 7.8–8.5 ppm (m, 3H): Aromatic protons (ABX system). H-7 (d) and H-5 (dd) will be downfield due to COOH. |
| MS (ESI) | [M+H]+: Calc. 226.03; Found ~226.1.[M-H]-: Calc. 224.01; Found ~224.0. |
| Appearance | White to off-white crystalline solid. |
| Melting Point | >200°C (Decomposition likely for carboxylic acids). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature >10°C during Br2 addition. | strictly maintain <10°C to avoid bromination of the benzene ring at the 3-position. |
| Incomplete Diazotization | Temperature >5°C or insufficient acid. | Keep temp <5°C; ensure strongly acidic pH (<1) to prevent triazene formation. |
| S-Methylation Stalls | Solvent wet or base inactive. | Use anhydrous DMF and fresh K2CO3. If using acetone, ensure vigorous reflux. |
| Impurity in Final Step | N-Methylation vs S-Methylation. | S-methylation is kinetically favored. Avoid strong bases like NaH which might promote N-alkylation; K2CO3 is optimal. |
References
-
BenchChem. Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.
-
Organic Syntheses. 2-Amino-6-methylbenzothiazole.[2][3][7] Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). (General method for Hugerschoff reaction).
-
US Patent Application 2009/0123373. Synthesis of 2-aminobenzothiazole-6-carboxylic acid.
-
ScienceMadness Discussion. 2-Amino benzothiazole 6-carboxylic acid synthesis. (Community validation of the PABA + KSCN + Br2 route).
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 5. 2-Mercapto-benzothiazole-6-carboxylic acid | 84092-99-9 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
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